molecular formula C21H23N3O5S B2882012 4-oxo-3-propyl-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide CAS No. 403728-31-4

4-oxo-3-propyl-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide

Cat. No. B2882012
CAS RN: 403728-31-4
M. Wt: 429.49
InChI Key: XILWGNUWTPJYDS-UHFFFAOYSA-N
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Description

4-oxo-3-propyl-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-3-propyl-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-3-propyl-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifolate Inhibitors and Antitumor Agents

Research on compounds structurally similar to 4-oxo-3-propyl-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide has shown potential applications as antifolate inhibitors of thymidylate synthase (TS), which play a crucial role in the synthesis of thymidine, a nucleotide necessary for DNA replication. These compounds, particularly 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, have been synthesized and evaluated for their antitumor and antibacterial properties. Analogues with specific substituents demonstrated significant potency against human TS, suggesting their potential as antitumor agents (Gangjee et al., 1996).

Synthesis of Amino- and Sulfanyl-Derivatives

Another study focused on the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, highlighting the versatility of palladium-catalyzed Buchwald–Hartwig coupling reactions. These compounds, particularly those with significant anticancer activity, underscore the potential of 4-oxo-3-propyl-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide analogues in the development of new therapeutic agents (Nowak et al., 2015).

Anti-HIV Integrase Evaluation

The design and synthesis of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives have also been explored for their potential to inhibit HIV integrase, a key enzyme in the HIV replication cycle. This research suggests that the structural framework of 4-oxo-3-propyl-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide and its derivatives could be beneficial in developing new antiviral drugs (Xu et al., 2009).

Chemiluminescence Applications

Compounds with sulfanyl-substitutions, similar to the core structure of 4-oxo-3-propyl-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide, have been synthesized and their base-induced chemiluminescence explored. These studies offer insights into the potential use of such compounds in analytical chemistry and bioimaging applications, highlighting their stability and light-emitting properties upon decomposition (Watanabe et al., 2010).

properties

IUPAC Name

4-oxo-3-propyl-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-5-8-24-20(26)14-7-6-12(9-15(14)23-21(24)30)19(25)22-13-10-16(27-2)18(29-4)17(11-13)28-3/h6-7,9-11H,5,8H2,1-4H3,(H,22,25)(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILWGNUWTPJYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-3-propyl-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide

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